5-(2-aminopropyl)-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a compound belonging to the class of pyrazolo[3,4-d]pyrimidines, which are known for their diverse biological activities. This specific compound has garnered interest due to its potential applications in medicinal chemistry, particularly as a scaffold for developing inhibitors targeting various enzymes and receptors.
The compound can be synthesized through various chemical methods, often involving reactions that modify the pyrazolo[3,4-d]pyrimidine core. Research has shown that derivatives of this compound exhibit significant biological activity, including antitumor effects and inhibition of specific kinases such as epidermal growth factor receptor tyrosine kinase .
5-(2-aminopropyl)-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is classified as a heterocyclic organic compound. It contains nitrogen atoms in its structure, which contributes to its reactivity and interaction with biological targets. The compound can also be categorized under pharmacologically active compounds due to its potential therapeutic applications.
The synthesis of 5-(2-aminopropyl)-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one can be achieved through several methods:
The synthesis typically requires careful control of reaction conditions such as temperature and pH to maximize yield and purity. Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the structure of the synthesized compounds.
The molecular structure of 5-(2-aminopropyl)-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one features a pyrazolo ring fused to a pyrimidine ring. The presence of an amino group at the 2-position and a methyl group at the 1-position contributes to its chemical properties.
The compound can undergo various chemical reactions:
Reactions are generally performed under controlled conditions to avoid side products. The use of solvents like ethanol or dimethylformamide (DMF) is common in these processes.
The mechanism of action for 5-(2-aminopropyl)-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with biological targets such as kinases or other enzymes.
In vitro studies have demonstrated that this compound exhibits cytotoxicity against various cancer cell lines with IC50 values indicating its potency compared to established chemotherapeutics like doxorubicin .
5-(2-aminopropyl)-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one has significant potential in medicinal chemistry:
The pyrazolo[3,4-d]pyrimidine core serves as a privileged scaffold in kinase inhibitor design due to its role as a purine bioisostere. This bicyclic heteroaromatic system mimics the hydrogen-bonding pattern and π-electron distribution of adenine, enabling competitive binding at adenosine triphosphate (ATP)-binding sites in kinase domains [4] [8]. The nitrogen atoms at positions 1, 3, and 7 (corresponding to N9, N3, and N1 of purines) facilitate critical hydrogen bonds with kinase hinge residues, while the C4 carbonyl group enhances polarity and solubility profiles. This bioisosteric relationship allows pyrazolo[3,4-d]pyrimidines to occupy the adenine-binding pocket with high fidelity, as demonstrated in co-crystallization studies with epidermal growth factor receptor (EGFR) and cyclin-dependent kinase 2 (CDK2) targets [7] [8]. The scaffold's planar geometry permits optimal π-stacking interactions with hydrophobic residues in kinase active sites, while its synthetic versatility enables strategic substitutions to access adjacent hydrophobic regions.
Key bioisosteric advantages:
- Retention of purine-like H-bond acceptor/donor topology
- Enhanced metabolic stability versus purine nucleosides
- Tunable electronic properties via N1 and C6 substituents
Pyrazolo[3,4-d]pyrimidine therapeutics have evolved from early antiviral agents to targeted oncology drugs. The first-generation compounds exploited the scaffold's nucleotide-mimicking properties for antiviral applications, exemplified by formycin B (1963) [8]. The 1990s witnessed a paradigm shift toward kinase inhibition, culminating in the United States Food and Drug Administration approval of sildenafil (1998), which targets phosphodiesterase 5 but demonstrated the scaffold's drugability [8]. Breakthroughs in kinase oncology emerged in the 2010s with pyrazolo[3,4-d]pyrimidine-based inhibitors like crizotinib analogs targeting anaplastic lymphoma kinase and c-Met receptor tyrosine kinase [4]. Contemporary research focuses on overcoming kinase mutation-mediated resistance, exemplified by third-generation EGFR inhibitors incorporating 6-arylpyrazolo[3,4-d]pyrimidine pharmacophores to address T790M mutations in non-small cell lung cancer [4] [8]. This evolution reflects strategic molecular refinements: early modifications focused on C6 amino groups, while current designs incorporate diverse N1 substituents and C3-5 fused rings to enhance selectivity and potency.
Pyrazolo[3,4-d]pyrimidines demonstrate exceptional versatility across oncology targets, particularly receptor tyrosine kinases and cell cycle regulators. Against EGFR, derivatives exhibit sub-micromolar inhibitory activity (IC50 0.016–0.236 μM) against both wild-type and T790M-mutant forms by forming bidentate hydrogen bonds with Met793 in the hinge region [4] [8]. In CDK2 inhibition, optimized analogs such as compound 14 (IC50 0.057 μM) disrupt ATP binding via interactions with Leu83, inducing G1/S cell cycle arrest in breast cancer models [7]. Beyond these established targets, the scaffold shows promise against:
Table 1: Kinase Inhibition Profiles of Pyrazolo[3,4-d]pyrimidine Derivatives
Kinase Target | Compound Example | IC50 (μM) | Cellular Activity |
---|---|---|---|
EGFR wild-type | 12b | 0.016 ± 0.003 | HCT-116 IC50 19.56 μM |
EGFR T790M mutant | 12b | 0.236 ± 0.015 | A549 IC50 8.21 μM |
CDK2/Cyclin A2 | 14 | 0.057 ± 0.003 | MCF-7 IC50 45 nM |
CDK2/Cyclin A2 | 15 | 0.119 ± 0.007 | HCT-116 IC50 7 nM |
:
Critical SAR observations:
- Free amine at C5-side chain essential for apoptosis induction
- Methyl at N1 prevents CYP3A4-mediated oxidation
- C6-phenyl derivatives show 10-fold selectivity for CDK2 over EGFR
These insights guide ongoing optimization of pyrazolo[3,4-d]pyrimidine-based kinase inhibitors, positioning 5-(2-aminopropyl)-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one as a versatile scaffold for next-generation targeted oncology therapeutics.
CAS No.: 79982-94-8
CAS No.: 334-20-3
CAS No.: 54878-25-0
CAS No.: 14932-42-4
CAS No.: 82-71-3